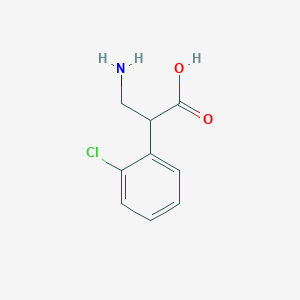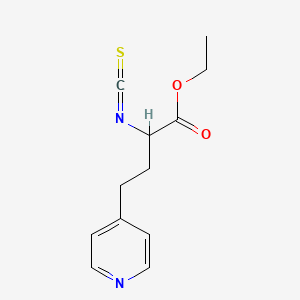
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a butanoate backbone, which also contains a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate typically involves the reaction of ethyl 2-amino-4-(pyridin-4-yl)butanoate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Materials: Ethyl 2-amino-4-(pyridin-4-yl)butanoate and thiophosgene.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at a low temperature (0-5°C) to prevent decomposition of thiophosgene.
Procedure: Thiophosgene is added dropwise to a solution of ethyl 2-amino-4-(pyridin-4-yl)butanoate in dichloromethane. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
Isolation: The product is isolated by extraction with an appropriate solvent, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to form covalent bonds with biological targets.
Material Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Mecanismo De Acción
The mechanism of action of ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can alter the function of the target protein, leading to various biological effects. The compound may also interact with other molecular targets, such as DNA or small molecules, through similar mechanisms.
Comparación Con Compuestos Similares
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate can be compared with other isothiocyanate-containing compounds:
Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate: Similar structure but with a shorter carbon chain.
Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate: Contains an isothiazolo ring instead of an isothiocyanate group.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Contains a pyrimidine ring and a different functional group.
Propiedades
Fórmula molecular |
C12H14N2O2S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
ethyl 2-isothiocyanato-4-pyridin-4-ylbutanoate |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-12(15)11(14-9-17)4-3-10-5-7-13-8-6-10/h5-8,11H,2-4H2,1H3 |
Clave InChI |
KWXRHJIVNHKMLC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC1=CC=NC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


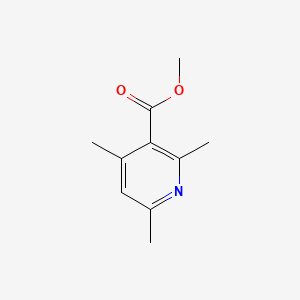
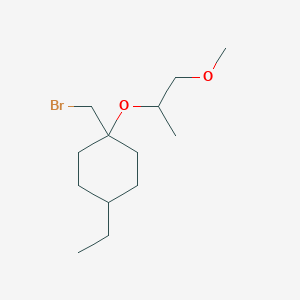
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
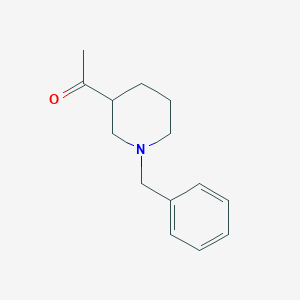
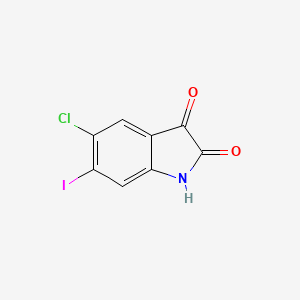
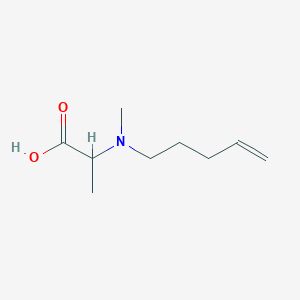
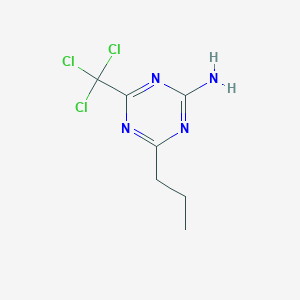
![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)

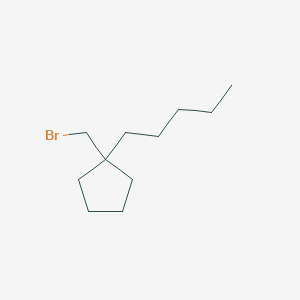
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
